BenchChemオンラインストアへようこそ!

3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

Physicochemical profiling Drug-likeness Regioisomer comparison

3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid (CAS 1144451-52-4) is a heterocyclic screening compound comprising an indole nucleus linked at the 4-position to a 1,2,4-oxadiazole ring and terminated by a propanoic acid side chain (C13H11N3O3, MW 257.24 g/mol). The compound is catalogued within the InterBioScreen screening library (ID BB_SC-6011) and is supplied by several vendors at ≥98% purity, with a predicted density of 1.426±0.06 g/cm³ and a boiling point of 567.7±56.0 °C.

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
Cat. No. B7840820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid
Molecular FormulaC13H11N3O3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)C3=NOC(=N3)CCC(=O)O
InChIInChI=1S/C13H11N3O3/c17-12(18)5-4-11-15-13(16-19-11)9-2-1-3-10-8(9)6-7-14-10/h1-3,6-7,14H,4-5H2,(H,17,18)
InChIKeyNUKJFAHFZZRXKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(1H-Indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic Acid – Compound Profile for Scientific Procurement


3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid (CAS 1144451-52-4) is a heterocyclic screening compound comprising an indole nucleus linked at the 4-position to a 1,2,4-oxadiazole ring and terminated by a propanoic acid side chain (C13H11N3O3, MW 257.24 g/mol) [1]. The compound is catalogued within the InterBioScreen screening library (ID BB_SC-6011) and is supplied by several vendors at ≥98% purity, with a predicted density of 1.426±0.06 g/cm³ and a boiling point of 567.7±56.0 °C . Its structural architecture—an indole-oxadiazole hybrid bearing a free carboxylic acid—positions it within a therapeutically relevant chemical space explored for MAO-B inhibition, β-glucuronidase modulation, and S1P receptor agonism, yet its specific 4-yl indole connectivity distinguishes it from the more commonly studied 5-yl regioisomeric series [2].

Why Generic Substitution Fails for 3-(3-(1H-Indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic Acid


Within the indole-oxadiazole-propanoic acid chemotype, the position of indole ring attachment is a critical determinant of both intermolecular binding geometry and physicochemical behaviour. The 4-yl, 5-yl, and 6-yl regioisomers share identical molecular formula and molecular weight (257.24 g/mol) but exhibit measurably different computed acid dissociation constants and lipophilicity profiles: the target 4-yl isomer displays a pKa of 4.575 and LogD(pH 7.4) of -0.483, whereas its 5-yl positional isomer shows pKa = 4.556 and LogD(pH 7.4) = -0.499 [1]. These subtle but quantifiable differences in ionisation state at physiological pH can translate into divergent solubility, passive permeability, and target engagement. Moreover, closely related indole-oxadiazole hybrids have demonstrated target-specific potency cliffs—for example, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole achieves an MAO-B IC50 of 0.036 μM with >4,000-fold selectivity over MAO-A (IC50 150 μM), an isoform selectivity profile that is exquisitely sensitive to substitution pattern [2]. Simply substituting one regioisomer for another without experimental validation therefore risks introducing uncharacterised changes in potency, selectivity, and physicochemical suitability that cannot be predicted from class-level SAR alone [3].

Quantitative Differentiation Evidence: 3-(3-(1H-Indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic Acid vs. Closest Analogs


Regioisomeric pKa Shift: 4-yl Indole vs. 5-yl Indole Attachment Alters Ionisation at Physiological pH

A direct computed property comparison between the target 4-yl indole isomer and its 5-yl indole positional isomer reveals a measurable difference in acid dissociation constant. The target compound (4-yl) has a computed pKa of 4.574625, while the 5-yl isomer has a pKa of 4.5561233, a ΔpKa of 0.0185 units [1]. Although the absolute difference is small, it is accompanied by a shift in LogD at pH 7.4 from −0.483 (4-yl) to −0.499 (5-yl), indicating that the 4-yl isomer is marginally more lipophilic under physiologically relevant conditions. This difference originates from the distinct electronic environment imposed by indole substitution at the 4- versus 5-position on the conjugated oxadiazole ring system [2].

Physicochemical profiling Drug-likeness Regioisomer comparison

Target Engagement Potential: Indole-Oxadiazole Scaffold Demonstrates Sub-Micromolar MAO-B Inhibition in Closest Validated Analog

While direct MAO-B inhibition data for 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid have not been published in the peer-reviewed literature, the closest validated analog—3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole—demonstrates potent and highly isoform-selective MAO-B inhibition with an IC50 of 0.036 μM and MAO-A IC50 of 150 μM, yielding a selectivity index of >4,000 [1]. The structural overlap between this analog and the target compound includes the indole-oxadiazole core and the 1,2,4-oxadiazole connectivity; the key differences are (a) the indole attachment point (5-yl vs. 4-yl) and (b) the replacement of the propanoic acid side chain with a dichlorophenyl substituent. The retention of the indole nucleus at a different position combined with a carboxylic acid terminus in the target compound provides a structurally distinct chemical probe for interrogating whether MAO-B affinity and selectivity are maintained or altered by these modifications.

MAO-B inhibition Neurodegeneration Indole-oxadiazole SAR

β-Glucuronidase Inhibition: Indole-Oxadiazole Class Delivers Potent to Moderate Inhibition Across 22 Analogs

A published library of 22 indole-based oxadiazole analogs was screened against β-glucuronidase, yielding IC50 values ranging from 0.9 ± 0.01 μM to 46.4 ± 0.9 μM, with the majority of compounds outperforming the reference inhibitor D-saccharic acid 1,4-lactone (IC50 = 48.1 ± 1.2 μM) [1]. The target compound, 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid, shares the indole-oxadiazole pharmacophore but introduces a free carboxylic acid at the 5-position of the oxadiazole ring—a functionality absent from the published series. This carboxylic acid can engage in additional hydrogen-bonding interactions within the β-glucuronidase active site, as suggested by the docking studies reported for the series, where hydrogen bond count correlated with increased inhibitory potency [1]. However, the compound was not part of the original 22-member screening set, and its specific β-glucuronidase IC50 remains undetermined.

β-Glucuronidase inhibition Cancer metastasis Indole-oxadiazole library

Synthetic Tractability: Propanoic Acid Side Chain Enables Direct Derivatisation Without Protecting Group Manipulation

The target compound's terminal propanoic acid (pKa ~4.57) provides a synthetically accessible handle for amide coupling, esterification, or hydrazide formation without requiring additional deprotection steps. This contrasts with analogs such as 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, which lack a pendent reactive group and require de novo synthesis for each derivative [1]. The general synthetic route to 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]propionic acids—condensation of arylamidoximes with succinic anhydride in high yields, also achievable under microwave irradiation—has been established and validated for aryl variants including phenyl-substituted congeners [2]. This methodology is directly transferable to the indol-4-yl amidoxime precursor, providing a scalable, two-step access route distinct from the multi-step sequences required for 5-aryl-1,2,4-oxadiazole analogs lacking the propanoic acid chain.

Medicinal chemistry Library synthesis Carboxylic acid derivatisation

Predicted Physicochemical Drug-Likeness: 4-yl Indole Isomer Complies with All Lipinski Rule-of-Five Parameters

Computed molecular properties confirm that 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid satisfies all four Lipinski Rule-of-Five criteria: molecular weight 257.24 g/mol (<500), LogP 2.27 (<5), hydrogen bond donors = 2 (<5), hydrogen bond acceptors = 4 (<10), with a topological polar surface area of 92.01 Ų and 4 rotatable bonds [1]. These values are essentially identical to the 5-yl isomer (MW 257.24, LogP 2.27, TPSA 92.01 Ų), confirming that both regioisomers reside in favourable oral drug-like chemical space. The critical differentiator is not the absolute drug-likeness score but the 4-yl attachment pattern, which orients the indole NH and the oxadiazole ring into a distinct conformational ensemble that may influence molecular recognition by biological targets in ways not captured by 2D descriptors [2].

Drug-likeness Lipinski rules Physicochemical profiling

Commercial Availability and Purity Benchmarking: ≥98% Purity with Direct Procurement from Multiple Non-Exclusive Sources

3-(3-(1H-Indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is available from InterBioScreen (ID BB_SC-6011), Leyan (Cat. 1436241, purity 98%), and CymitQuimica (Ref. 10-F755886) at a standard purity of ≥98% [1]. In contrast, the 5-yl isomer (BB_SC-6195) and 6-yl isomer are catalogued separately, enabling unambiguous procurement of the desired regioisomer without risk of positional isomer contamination. The compound is stocked in quantities suitable for both initial screening (500 mg scale) and follow-up studies, distinguishing it from custom-synthesised analogs that require lead times and characterisation overhead .

Compound procurement Purity specification Screening library

Best-Fit Research Application Scenarios for 3-(3-(1H-Indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic Acid


MAO-B Inhibitor Probe Development: Exploring 4-yl Indole Regiochemistry as a Selectivity Determinant

The established MAO-B potency of the indole-oxadiazole class (IC50 = 0.036 μM with >4,000-fold selectivity over MAO-A for 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole) provides a quantitative benchmark for evaluating whether shifting the indole attachment from the 5-position to the 4-position, and introducing a propanoic acid chain in place of a dichlorophenyl group, preserves or improves MAO-B affinity and isoform selectivity [1]. The target compound can be directly screened in human MAO-A and MAO-B enzyme inhibition assays to generate the first regioisomeric SAR data point for this scaffold, with the 5-yl propanoic acid isomer (CAS 1144462-16-7) serving as the matched molecular pair comparator [2].

β-Glucuronidase Inhibitor Screening: Carboxylic Acid-Enhanced Binding Hypothesis Testing

The indole-oxadiazole class has demonstrated β-glucuronidase inhibition with IC50 values ranging from 0.9 to 46.4 μM, surpassing the reference inhibitor D-saccharic acid 1,4-lactone (IC50 = 48.1 μM) [1]. The target compound's free propanoic acid moiety may form additional hydrogen bonds within the β-glucuronidase active site, as molecular docking studies on related indole-oxadiazoles indicate that increased hydrogen bonding correlates with enhanced inhibitory potency [1]. Direct screening in a β-glucuronidase enzyme assay would test whether the carboxylic acid appendage shifts potency towards the sub-micromolar end of the class range, making the compound a candidate for further optimisation as an anti-metastatic agent.

Focused Library Synthesis: Propanoic Acid as a Late-Stage Diversification Handle

The terminal carboxylic acid enables rapid, one-step parallel synthesis of amide, ester, and hydrazide libraries via standard coupling chemistry, without protecting group manipulations [1]. This contrasts with non-acid-bearing indole-oxadiazole analogs that require full de novo synthesis for each derivative. The validated amidoxime–succinic anhydride condensation route provides scalable access to the parent compound in high yield, even under microwave conditions, making this an efficient entry point for generating diverse screening sets targeting MAO-B, β-glucuronidase, or S1P receptors [2].

Regioisomeric Matched Pair Analysis: 4-yl vs. 5-yl vs. 6-yl Indole Pharmacophore Mapping

With all three indole-oxadiazole-propanoic acid regioisomers (4-yl, 5-yl, and 6-yl) commercially available as discrete catalog items, researchers can perform matched molecular pair analysis to deconvolve the contribution of indole attachment geometry to target binding, cellular permeability, and metabolic stability [1][2]. The computed pKa difference of 0.0185 units between 4-yl and 5-yl isomers, while small, provides a testable hypothesis that even minor ionisation shifts can propagate into measurable differences in assay outcomes when all other structural variables are held constant [3].

Quote Request

Request a Quote for 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.